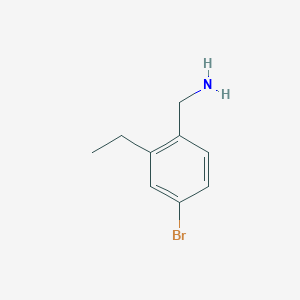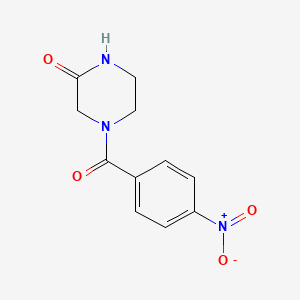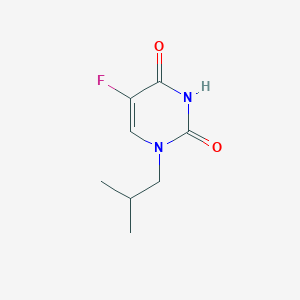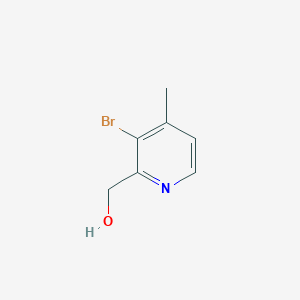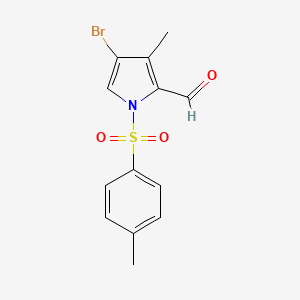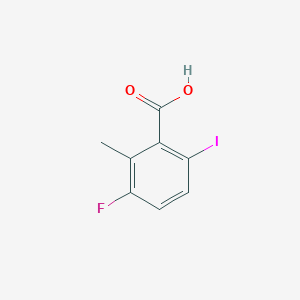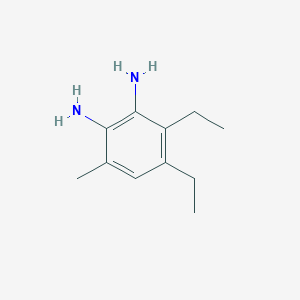
6-amino-2,3-dimethoxybenzoic acid
Overview
Description
6-amino-2,3-dimethoxy-benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of amino and methoxy groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-2,3-dimethoxy-benzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 2,3-dimethoxybenzoic acid.
Industrial Production Methods
Industrial production methods for 6-amino-2,3-dimethoxy-benzoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
6-amino-2,3-dimethoxy-benzoic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst are typically employed.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce various substituted benzoic acid derivatives.
Scientific Research Applications
6-amino-2,3-dimethoxy-benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound may be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-amino-2,3-dimethoxy-benzoic acid involves its interaction with specific molecular targets. The amino and methoxy groups play a crucial role in binding to these targets, which can include enzymes, receptors, or other proteins. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethoxybenzoic Acid: Lacks the amino group, making it less versatile in certain reactions.
6-Amino-2-methoxybenzoic Acid: Similar structure but with only one methoxy group, which can affect its reactivity and applications.
3-Amino-2,6-dimethoxybenzoic Acid: Different positioning of the amino group, leading to variations in chemical behavior.
Uniqueness
6-amino-2,3-dimethoxy-benzoic acid is unique due to the specific arrangement of its functional groups, which provides distinct reactivity and potential applications compared to its similar compounds. The presence of both amino and methoxy groups in specific positions on the benzene ring allows for a wide range of chemical modifications and interactions.
Properties
CAS No. |
5653-51-0 |
|---|---|
Molecular Formula |
C9H11NO4 |
Molecular Weight |
197.19 g/mol |
IUPAC Name |
6-amino-2,3-dimethoxybenzoic acid |
InChI |
InChI=1S/C9H11NO4/c1-13-6-4-3-5(10)7(9(11)12)8(6)14-2/h3-4H,10H2,1-2H3,(H,11,12) |
InChI Key |
LPDRGWOTVNVWNE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)N)C(=O)O)OC |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Chlorobenzo[b]thiophene-2-carbaldehyde](/img/structure/B8752320.png)
![7-Chloro-3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B8752324.png)


